molecular formula C20H17N3OS B2444719 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide CAS No. 1396882-36-2

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Cat. No.: B2444719
CAS No.: 1396882-36-2
M. Wt: 347.44
InChI Key: AAMJHONLGRGVBI-UHFFFAOYSA-N
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Description

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that features a benzamide core with cyano, pyridinylmethyl, and thiophenylethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the benzamide core and introduce the cyano group through a nucleophilic substitution reaction. The pyridinylmethyl and thiophenylethyl groups can be added via alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques like chromatography, and continuous flow synthesis to ensure scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The pyridinylmethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones from the thiophene ring.

    Reduction: Conversion of the cyano group to an amine.

    Substitution: Introduction of various functional groups onto the pyridinylmethyl ring.

Scientific Research Applications

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The cyano group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    3-cyano-N-(pyridin-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide: Similar structure but with the pyridine ring at a different position.

    3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(furan-2-yl)ethyl)benzamide: Similar structure but with a furan ring instead of thiophene.

Uniqueness

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)benzamide is unique due to the specific positioning of its functional groups, which can significantly influence its chemical reactivity and biological activity. The combination of the cyano, pyridinylmethyl, and thiophenylethyl groups provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

3-cyano-N-(pyridin-3-ylmethyl)-N-(2-thiophen-2-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3OS/c21-13-16-4-1-6-18(12-16)20(24)23(10-8-19-7-3-11-25-19)15-17-5-2-9-22-14-17/h1-7,9,11-12,14H,8,10,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMJHONLGRGVBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N(CCC2=CC=CS2)CC3=CN=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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